Erythritol

Description

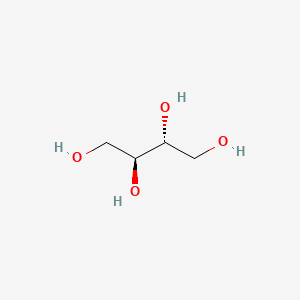

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043919 | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.451 g/cu cm at 20 °C | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000237 [mmHg] | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal tetragonal prisms, White crystals | |

CAS No. |

149-32-6 | |

| Record name | Erythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Erythritol Biosynthesis Pathway in Yarrowia lipolytica

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Yarrowia lipolytica, a "Generally Recognized as Safe" (GRAS) oleaginous yeast, has emerged as a robust and highly efficient microbial cell factory for the production of erythritol, a zero-calorie bulk sweetener. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in Y. lipolytica, detailing the core metabolic route, key enzymatic players, and proven metabolic engineering strategies for enhancing production. Furthermore, this document furnishes detailed, field-tested protocols for strain cultivation, metabolite quantification, and gene expression analysis, designed to equip researchers and drug development professionals with the necessary tools to investigate and optimize this important bioprocess.

Introduction: The Significance of Yarrowia lipolytica and this compound

This compound, a four-carbon sugar alcohol (polyol), is a natural sweetener widely used in the food, pharmaceutical, and medical industries.[1] Its popularity stems from its near-zero caloric value, non-cariogenic properties, and high digestive tolerance, making it an excellent sucrose substitute, particularly for diabetic consumers. While this compound can be produced by various microorganisms, the non-conventional yeast Yarrowia lipolytica has become a preferred industrial chassis.[2][3] This preference is due to its ability to utilize a wide range of inexpensive carbon sources, including crude glycerol from biodiesel production, its high tolerance to osmotic stress, and its amenability to genetic engineering.[1][4][5]

The biosynthesis of this compound in Y. lipolytica is intrinsically linked to the cell's response to high osmotic pressure.[4][6] Under hyperosmotic conditions, the yeast synthesizes this compound as an osmoprotectant.[5] This natural capability provides a strong foundation for targeted metabolic engineering to develop industrial strains with superior this compound titers, yields, and productivities.

The this compound Biosynthesis Pathway in Yarrowia lipolytica

The Core Metabolic Route

The synthesis of this compound in Y. lipolytica originates from the central carbon metabolism, specifically the Pentose Phosphate Pathway (PPP) .[3][6][7] Whether the primary carbon source is glucose or glycerol, it is catabolized to intermediates that feed into the PPP.

The key steps are as follows:

-

Carbon Source Assimilation: Glucose is phosphorylated to glucose-6-phosphate (G6P) and enters the PPP. Glycerol is first phosphorylated by Glycerol Kinase (GUT1) and then dehydrogenated by Glycerol-3-Phosphate Dehydrogenase (GUT2) to produce dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis which can then enter the PPP.[1][4][8]

-

Pentose Phosphate Pathway (PPP): Within the non-oxidative phase of the PPP, enzymes such as Transketolase (TKL1) and Transaldolase (TAL1) generate the crucial four-carbon precursor, Erythrose-4-Phosphate (E4P) .[5][7]

-

Dephosphorylation: E4P is dephosphorylated by a phosphatase to yield D-erythrose.[3]

-

Final Reduction: D-erythrose is then reduced to this compound. This final, critical step is catalyzed by one or more NADPH-dependent Erythrose Reductases (ER) .[3][9][10]

Key Enzymes and Genes

Several enzymes are pivotal for efficient this compound production. Understanding their function is the cornerstone of rational metabolic engineering.

-

Transketolase (TKL1): Encoded by the TKL1 gene, this enzyme is a rate-limiting step in the non-oxidative PPP and is crucial for supplying the E4P precursor. Overexpression of TKL1 has been repeatedly shown to significantly boost this compound production by channeling more carbon flux toward the desired pathway.[1][11][12]

-

Erythrose Reductase (ER): This is the terminal enzyme of the pathway. Y. lipolytica possesses multiple genes encoding enzymes with erythrose reductase activity.[10][13] The gene YALI0F18590g (ylER) was one of the first identified, and its overexpression enhances this compound titers.[14][10] However, deleting this single gene does not eliminate production, indicating functional redundancy from other ER homologs like YALI0D07634g (ER10) and YALI0C13508g (ER25).[10] A deep understanding of these multiple ER isozymes is critical, as some may have different kinetic properties or cofactor dependencies.[10]

-

Glycerol Assimilation Enzymes (GUT1, GUT2): When using glycerol, efficient uptake and phosphorylation are essential. Overexpressing glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2) improves the assimilation of glycerol, providing more substrate for the downstream pathway.[1]

-

NADPH Regenerating Enzymes (ZWF1, GND1): The final reduction step to this compound is NADPH-dependent.[3][9] Therefore, ensuring a sufficient intracellular supply of NADPH is critical. Overexpressing Glucose-6-Phosphate Dehydrogenase (ZWF1) and 6-Phosphogluconate Dehydrogenase (GND1) from the oxidative phase of the PPP enhances NADPH regeneration, thereby improving this compound yield and productivity.[10][15]

Pathway Visualization

The following diagram illustrates the central metabolic route from glycerol to this compound.

Caption: A typical workflow for the metabolic engineering of Y. lipolytica.

Experimental Protocols

Protocol: Strain Cultivation and this compound Fermentation

This protocol describes a standard batch fermentation in shake flasks.

1. Media Preparation:

- YPD Seed Medium (per Liter): 10 g Yeast Extract, 20 g Peptone, 20 g Glucose. Autoclave at 121°C for 20 minutes.

- This compound Fermentation Medium (per Liter): 250 g Crude Glycerol (or Glucose), 1 g Yeast Extract, 5 g NH₄Cl, 0.25 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. [1]Autoclave at 121°C for 20 minutes. Causality: A high carbon-to-nitrogen (C/N) ratio and high substrate concentration create the osmotic stress necessary to induce this compound production.

2. Pre-culture Preparation: a. Inoculate a single colony of the Y. lipolytica strain into 5 mL of YPD medium in a 50 mL tube. b. Incubate at 28-30°C with shaking at 200-220 rpm for 24 hours. c. Use the pre-culture to inoculate a larger volume (e.g., 50 mL of YPD in a 250 mL flask) to an initial OD₆₀₀ of ~0.2. d. Incubate at 28-30°C with shaking at 200-220 rpm for another 16-24 hours until the culture reaches the exponential growth phase.

3. Fermentation: a. Inoculate 50 mL of this compound Fermentation Medium in a 250 mL baffled flask with the pre-culture to achieve a starting OD₆₀₀ of ~1.0. b. Incubate at 28-30°C with vigorous shaking (220-250 rpm) for 120-168 hours. Causality: Baffled flasks and high agitation are crucial to ensure high oxygen transfer, as Y. lipolytica is a strict aerobe and this compound production is an aerobic process. c. Collect samples aseptically at regular intervals (e.g., every 24 hours) for OD₆₀₀ measurement and HPLC analysis.

Protocol: Quantification of this compound by HPLC

This protocol provides a method for analyzing this compound concentration in fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 13,000 x g for 5 minutes to pellet the cells. b. Collect the supernatant. c. Dilute the supernatant with ultrapure water to bring the expected this compound concentration into the linear range of the standard curve (e.g., 1-10 g/L). d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

- System: High-Performance Liquid Chromatography system equipped with a Refractive Index (RI) detector.

- Column: Aminex HPX-87H (Bio-Rad) or a similar column suitable for organic acid and sugar alcohol separation.

- Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

- Flow Rate: 0.6 mL/min.

- Column Temperature: 60-65°C.

- Detector Temperature: 35-40°C.

- Injection Volume: 10-20 µL.

- Self-Validation: A standard curve must be generated using known concentrations of pure this compound (e.g., 0.5, 1, 2.5, 5, 10, and 20 g/L) prepared in the same fermentation medium base. The concentration of this compound in the samples is calculated by interpolating their peak areas against this curve. [16][17]

Protocol: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the transcript levels of target genes.

1. RNA Extraction: a. Harvest ~5 OD₆₀₀ units of cells from the fermentation culture by centrifugation at 4,000 x g for 5 minutes at 4°C. b. Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until use. Causality: Rapid freezing prevents RNA degradation. c. Extract total RNA using a commercial yeast RNA extraction kit (e.g., with zymolyase/lyticase treatment followed by column purification) or a standard hot phenol method. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers. [18] 3. qPCR Reaction: a. Prepare the qPCR reaction mix in a 10 or 20 µL volume containing: SYBR Green master mix, forward and reverse primers (final concentration 200-400 nM each), diluted cDNA template, and nuclease-free water. b. Run the reaction on a real-time PCR cycler with a typical program: 95°C for 3-5 min, followed by 40 cycles of (95°C for 15s, 58-62°C for 30s, 72°C for 30s). c. Perform a melt curve analysis at the end to verify the specificity of the amplification product.

4. Data Analysis:

- Self-Validation: The expression of target genes must be normalized to a stably expressed reference gene (housekeeping gene). For Y. lipolytica, actin (ACT1) or UBC2 are commonly used reference genes. [18][19] * Calculate the relative gene expression using the ΔΔCt method. This compares the normalized expression of a target gene in an engineered strain to its expression in a control (e.g., wild-type) strain.

Data Presentation

Table 1: Comparison of this compound Production by Engineered Y. lipolytica Strains

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Wild-Type (Control) | None | Glycerol | ~15-30 | ~0.30-0.40 | ~0.2-0.4 | [4][11] |

| Engineered Strain A | Overexpression of GUT1, TKL1; Disruption of EYK1 | Glycerol | ~70-90 | ~0.50-0.55 | ~0.7-1.0 | [11][20] |

| Engineered Strain B | Overexpression of GUT1, GUT2, TKL1; Knockout of EYD1 | Crude Glycerol | 150 | 0.62 | 1.25 | [1] |

| Engineered Strain C | Overexpression of ER, ZWF1, GND1 | Glucose | 190 | ~0.60 | ~1.8 | [10] |

| Engineered Strain D | Multi-gene engineering, promoter engineering | Glucose | 256 | N/A | >2.0 | [21] |

Note: Values are approximate and can vary significantly based on specific strain background and fermentation conditions.

Conclusion and Future Outlook

Yarrowia lipolytica stands as a premier platform for the biotechnological production of this compound. Its metabolic pathway, centered around the pentose phosphate pathway, is well-characterized, providing a clear roadmap for rational metabolic engineering. By strategically overexpressing key enzymes to push carbon flux, enhancing cofactor regeneration to pull the pathway, and eliminating competing routes, researchers have achieved remarkable improvements in this compound titers, with recent reports exceeding 250 g/L. [21]Future research will likely focus on advanced synthetic biology tools, including dynamic pathway regulation and sensor-based high-throughput screening, to further optimize strain performance, reduce fermentation costs, and solidify the role of Y. lipolytica in the sustainable production of this valuable sweetener.

References

-

Carly, F., et al. (2017). Enhancing this compound productivity in Yarrowia lipolytica using metabolic engineering. Metabolic Engineering, 42, 19-25. Available from: [Link]

-

Cheng, Y., et al. (2021). Metabolic engineering of this compound production from glycerol by Yarrowia lipolytica. Journal of Agricultural and Food Chemistry, 69(4), 1333-1341. Available from: [Link]

-

Gao, C., et al. (2022). Enhancing this compound production from crude glycerol in a wild-type Yarrowia lipolytica by metabolic engineering. Frontiers in Bioengineering and Biotechnology, 10, 1056294. Available from: [Link]

-

Janek, T., et al. (2018). Proposed pathway for this compound catabolism in Yarrowia lipolytica. FEMS Yeast Research, 18(6), foy063. Available from: [Link]

-

Qiu, Z., et al. (2021). Comparative Transcriptome Analysis Reveals Key Genes Related to this compound Production in Yarrowia lipolytica and the Optimization of Culture Conditions. Journal of Fungi, 7(11), 931. Available from: [Link]

-

Liang, Y., et al. (2024). Systematic metabolic engineering of Yarrowia lipolytica for the enhanced production of this compound. Bioresource Technology, 391(Pt A), 129918. Available from: [Link]

-

Cheng, H., et al. (2021). Metabolic engineering of Yarrowia lipolytica for thermoresistance and enhanced this compound productivity. Microbial Cell Factories, 20(1), 1-15. Available from: [Link]

-

Mirończuk, A. M., et al. (2019). The Overexpression of YALI0B07117g Results in Enhanced this compound Synthesis from Glycerol by the Yeast Yarrowia lipolytica. Biomolecules, 9(12), 801. Available from: [Link]

-

Cheng, H., et al. (2018). Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica and improvement of this compound productivity using metabolic engineering. Microbial Cell Factories, 17(1), 1-14. Available from: [Link]

-

Rzechonek, D. A., et al. (2020). Investigating the role of the pentose phosphate pathway in this compound utilization. Yeast, 37(5-6), 393-406. Available from: [Link]

-

Rzechonek, D. A., et al. (2023). In-depth analysis of erythrose reductase homologs in Yarrowia lipolytica. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad020. Available from: [Link]

-

Rywińska, A., et al. (2013). Production of this compound and mannitol by Yarrowia lipolytica yeast in media containing glycerol. Journal of Industrial Microbiology & Biotechnology, 40(11), 1269-1277. Available from: [Link]

-

Jagtap, S. S., et al. (2021). Metabolic engineering of the oleaginous yeast Yarrowia lipolytica PO1f for production of this compound from glycerol. Biotechnology for Biofuels, 14(1), 1-17. Available from: [Link]

-

Mirończuk, A. M., et al. (2017). Functional overexpression of genes involved in this compound synthesis in the yeast Yarrowia lipolytica. Microbial Cell Factories, 16(1), 1-11. Available from: [Link]

-

Janek, T., et al. (2017). Characterization of erythrose reductase from Yarrowia lipolytica and its influence on this compound synthesis. Microbial Cell Factories, 16(1), 1-11. Available from: [Link]

-

Qiu, Z., et al. (2022). Comparative Transcriptome Analysis Reveals Key Genes Related to this compound Production in Yarrowia lipolytica and the Optimization of Culture Conditions. Journal of Fungi, 8(5), 478. Available from: [Link]

-

Mirończuk, A. M., et al. (2014). Mineral Supplementation Increases Erythrose Reductase Activity in this compound Biosynthesis from Glycerol by Yarrowia lipolytica. BioMed Research International, 2014, 258074. Available from: [Link]

-

Zhang, H., et al. (2021). Multiple gene integration to promote this compound production on glycerol in Yarrowia lipolytica. Journal of Biotechnology, 337, 25-33. Available from: [Link]

-

Rywińska, A., & Rymowicz, W. (2010). Production of this compound and mannitol by Yarrowia lipolytica yeast in media containing glycerol. Journal of Industrial Microbiology & Biotechnology, 37(11), 1269-1277. Available from: [Link]

-

Kumar, S., et al. (2023). EXPLORING THE EFFICIENCY OF YARROWIA LIPOLYTICA IN this compound PRODUCTION: A REVIEW. International Journal of Food and Nutritional Science, 12(3). Available from: [Link]

-

Gao, C., et al. (2022). Enhancing this compound production from crude glycerol in a wild-type Yarrowia lipolytica by metabolic engineering. Frontiers in Bioengineering and Biotechnology, 10. Available from: [Link]

-

Moon, H. J., et al. (2010). Separation of this compound from Fermentation Broth Using Preparative Chromatography. Journal of Agricultural and Food Chemistry, 58(1), 371-375. Available from: [Link]

-

Tomaszewska-Hetman, L., et al. (2023). Sugar Alcohol Sweetener Production by Yarrowia lipolytica Grown in Media Containing Glycerol. Applied Sciences, 13(18), 10328. Available from: [Link]

-

Li, Y., et al. (2014). [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography]. Se Pu, 32(1), 84-87. Available from: [Link]

-

Li, Y., et al. (2014). Simultaneous determination of meso -erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography. Chinese Journal of Chromatography, 32(1), 84-87. Available from: [Link]

-

Grodecka, M., et al. (2020). A new set of reference genes for comparative gene expression analyses in Yarrowia lipolytica. FEMS Yeast Research, 20(7), foaa059. Available from: [Link]

-

Cheng, H., et al. (2021). Discovery and Functional Evaluation of Heat Tolerance Genes in the Nonconventional Yeast Yarrowia lipolytica. Journal of Agricultural and Food Chemistry, 69(1), 368-378. Available from: [Link]

-

Rzechonek, D. A., et al. (2020). Nitrogen as the major factor influencing gene expression in Yarrowia lipolytica. Scientific Reports, 10(1), 1-13. Available from: [Link]

Sources

- 1. Frontiers | Enhancing this compound production from crude glycerol in a wild-type Yarrowia lipolytica by metabolic engineering [frontiersin.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Comparative Transcriptome Analysis Reveals Key Genes Related to this compound Production in Yarrowia lipolytica and the Optimization of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of the oleaginous yeast Yarrowia lipolytica PO1f for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Overexpression of YALI0B07117g Results in Enhanced this compound Synthesis from Glycerol by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica and improvement of this compound productivity using metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing this compound productivity in Yarrowia lipolytica using metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing this compound production from crude glycerol in a wild-type Yarrowia lipolytica by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-depth analysis of erythrose reductase homologs in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nitrogen as the major factor influencing gene expression in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A new set of reference genes for comparative gene expression analyses in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Systematic metabolic engineering of Yarrowia lipolytica for the enhanced production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythritol: A Comprehensive Technical Guide to its Physicochemical Properties for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of a Multifunctional Excipient

In the landscape of pharmaceutical excipients, the demand for versatile, stable, and patient-friendly materials is ever-present. Erythritol, a naturally occurring four-carbon sugar alcohol (polyol), has emerged as a frontrunner, meeting the stringent criteria of modern drug formulation.[1] Present in fruits and fermented foods, this compound is now industrially manufactured via a fermentation process, yielding a high-purity product (greater than 99.5%) suitable for pharmaceutical use.[1][2] This guide provides an in-depth exploration of the critical physicochemical properties of this compound, offering a technical resource for formulation scientists and drug development professionals to harness its full potential.

Unlike traditional sugars, this compound boasts a unique combination of properties: it is non-caloric, non-cariogenic, and has a high digestive tolerance, making it suitable for a wide range of patient populations, including diabetics.[1][3][4] Its exceptional stability and favorable processing characteristics further solidify its position as a superior excipient for a variety of dosage forms.[1][5]

Fundamental Physicochemical Characteristics

A thorough understanding of this compound's intrinsic properties is paramount to its effective application in pharmaceutical development.

Molecular and Physical Identity

This compound, chemically known as (2R, 3S)-Butane-1,2,3,4-tetrol, is a white, odorless, crystalline powder.[4][6] Its key identifiers are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C4H10O4 | [4][6] |

| Molecular Weight | 122.12 g/mol | [4][6] |

| CAS Number | 149-32-6 | [4][6][7] |

| Appearance | White or almost white crystalline powder or granules | [4][8] |

| Taste | Mildly sweet (60-70% of sucrose), with a strong cooling effect | [1][3][4] |

Thermal Properties: A Foundation for Stable Formulations

This compound's thermal behavior is a cornerstone of its utility in manufacturing processes that involve heat.

-

Melting Point: this compound exhibits a sharp melting point, typically in the range of 119°C to 123°C.[6][7] This distinct melting temperature is a critical parameter for processes such as hot-melt extrusion and the preparation of certain types of granules and coatings. Differential Scanning Calorimetry (DSC) is the standard method for determining this property with high precision.

-

Heat of Solution: A standout feature of this compound is its high negative heat of solution (-243 cal/g), which is responsible for its characteristic cooling sensation in the mouth.[1] This property is particularly advantageous in the formulation of orally disintegrating tablets (ODTs), lozenges, and chewable tablets, where it can mask the unpleasant taste of active pharmaceutical ingredients (APIs) and improve patient compliance.[4][9]

-

Thermal Stability: this compound demonstrates exceptional thermal stability, remaining intact at temperatures up to 160°C.[1] It is also stable across a wide pH range of 2-10.[1][6] This robustness makes it compatible with a variety of APIs and processing conditions, including wet granulation and spray drying, without significant degradation.[1][5]

Solubility Profile: Tailoring for Diverse Delivery Systems

The solubility of this compound is a key determinant of its application in both solid and liquid dosage forms.

-

Aqueous Solubility: this compound is freely soluble in water.[6] At 25°C, its solubility is approximately 37% (w/w), and this increases with temperature.[1][10] This high water solubility is beneficial for creating clear syrups, solutions, and for ensuring rapid disintegration and dissolution of solid dosage forms.

-

Solubility in Organic Solvents: this compound is slightly soluble in ethanol and practically insoluble in diethyl ether.[6] Its solubility in aqueous-organic solvent mixtures, such as ethanol-water, decreases as the proportion of the organic solvent increases.[11][12] This differential solubility can be leveraged in crystallization and purification processes.

The following diagram illustrates the key decision points for selecting this compound based on its core physicochemical properties.

Caption: Decision tree for utilizing this compound's properties.

Critical Performance-Related Properties

Beyond its fundamental characteristics, several performance-related properties dictate this compound's success as a pharmaceutical excipient.

Hygroscopicity: A Shield for Moisture-Sensitive Drugs

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical consideration in formulation, particularly for moisture-sensitive APIs. This compound is practically non-hygroscopic.[1][3] Even at a relative humidity (RH) of up to 90%, it absorbs less than 0.5% moisture, a significantly lower uptake compared to other polyols like mannitol.[1] This low hygroscopicity imparts excellent flowability and stability to powders and granules, making this compound an ideal carrier for actives in sachets, capsules, and for use as a diluent in wet granulation with moisture-sensitive drugs.[1][4][5]

Flowability and Compactibility: Engineering Solid Dosage Forms

The mechanical properties of an excipient are crucial for the successful manufacturing of solid dosage forms like tablets.

-

Flowability: Due to its low hygroscopicity and crystalline nature, this compound exhibits superior flowability.[1][5] This property is essential for ensuring uniform die filling during tableting, which leads to consistent tablet weight and content uniformity.

-

Compactibility: While crystalline this compound has inherently poor compressibility, this can be significantly improved through granulation.[13][14] For instance, granulating this compound with a binder like maltodextrin can result in granules with excellent flow and compaction characteristics.[1] Moisture-activated dry granulation (MADG) has also been shown to enhance the tabletability of this compound, producing tablets with improved hardness and rapid disintegration times.[13][14] this compound is also a promising excipient for direct compression, capable of producing tablets with hardness comparable to those made with directly compressible sorbitol.[1]

API Compatibility: An Inert and Stable Partner

A key advantage of this compound is its high stability and inert nature, which translates to excellent compatibility with most active ingredients.[1] As a non-reducing sugar, it does not participate in Maillard reactions with APIs that contain primary or secondary amine groups, a common issue with reducing sugars like lactose.[5] This chemical inertness prevents the degradation of the API, ensuring the stability and efficacy of the final drug product throughout its shelf life.

Pharmaceutical Applications: From Solid to Liquid Formulations

This compound's unique combination of physicochemical properties makes it a versatile excipient for a wide array of pharmaceutical dosage forms.[5][15]

Oral Solid Dosage Forms

-

Tablets (Direct Compression and Granulation): Its excellent flowability and the potential for enhanced compactibility through granulation make this compound suitable for both direct compression and wet/dry granulation processes.[1][13] It serves as a diluent and filler, contributing to the bulk of the tablet.

-

Orally Disintegrating Tablets (ODTs): The high aqueous solubility and strong cooling effect of this compound are highly desirable for ODTs.[9][13] These tablets are designed to disintegrate rapidly in the mouth, and this compound's properties enhance the patient's sensory experience and can help mask the taste of bitter APIs.[9]

-

Lozenges and Medicated Chewing Gum: this compound's ability to crystallize easily results in a hard, crunchy texture in lozenges.[1] Its cooling effect and non-cariogenic nature are also beneficial in medicated chewing gum formulations.[1][4]

Oral Liquid and Semi-Solid Formulations

-

Syrups and Suspensions: As a non-caloric sweetening agent, this compound can be used in syrups to improve taste and patient acceptance, particularly in pediatric and diabetic formulations.[1][4][16] Its high digestive tolerance is an added advantage over other polyols that can cause gastrointestinal side effects.[1]

-

Toothpaste and Mouthwashes: In oral care products, this compound functions as a non-cariogenic sweetener and humectant, providing a pleasant taste and preventing the product from drying out.[4][5]

The following workflow outlines the key considerations when formulating with this compound.

Caption: General workflow for this compound-based formulation.

Experimental Protocols for Characterization

To ensure the quality and performance of this compound and this compound-based formulations, a series of standardized characterization tests should be performed.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting temperature and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Determine the onset temperature of the endothermic melting peak, which corresponds to the melting point. The area under the peak represents the heat of fusion.

Protocol: Evaluation of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption characteristics of this compound at various relative humidity levels.

Methodology:

-

Sample Preparation: Place approximately 10 mg of pre-dried this compound onto the DVS sample pan.

-

Instrument Setup: Equilibrate the sample at 0% RH until a stable weight is achieved.

-

Sorption/Desorption Isotherm:

-

Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until the rate of weight change is less than 0.002% per minute.

-

Decrease the RH in the same steps back to 0% to obtain the desorption isotherm.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption isotherm.

Protocol: Assessment of Powder Flowability using Carr's Index and Hausner Ratio

Objective: To evaluate the flow properties of this compound powder or granules.

Methodology:

-

Bulk Density Determination: Gently pour a known mass of the powder into a graduated cylinder and record the volume to calculate the bulk density (Mass/Volume).

-

Tapped Density Determination: Mechanically tap the graduated cylinder containing the powder for a specified number of taps (e.g., 100, 500, 1250) until the volume no longer changes. Record the final volume to calculate the tapped density.

-

Calculations:

-

Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

-

Hausner Ratio = Tapped Density / Bulk Density

-

Regulatory Status and Compendial Standards

This compound is widely approved for use in food and pharmaceutical products globally. It has been granted Generally Regarded as Safe (GRAS) status in the United States.[1] Furthermore, it is described in monographs of major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), which provide specifications for its identification, purity, and quality.[1][7][8]

Conclusion

This compound's distinctive portfolio of physicochemical properties—including its low hygroscopicity, high thermal stability, favorable solubility, and pleasant sensory attributes—positions it as a highly versatile and valuable excipient in modern pharmaceutical formulation. Its inert nature ensures compatibility with a wide range of APIs, while its processing characteristics are amenable to established manufacturing techniques. As the pharmaceutical industry continues to prioritize patient-centric drug design and robust manufacturing, this compound is poised to play an increasingly significant role in the development of safe, stable, and effective drug products.

References

- This compound: A New Multipurpose Excipient. Pharmaceutical Technology.

- This compound. The Sweetener Book.

- Cargill Pharma Study Shows Strong Performance of this compound as an Excipient. FoodIngredientsFirst.

- This compound.

- This compound as sweetener—where

- This compound | C4H10O4 | CID 222285. PubChem - NIH.

- Stability Study of this compound as Phase Change Material for Medium Temperature Thermal Applic

- This compound. Jiangsu Yiming Biological Technology Co., Ltd.

- Thermal Properties of an this compound Deriv

- Measurement and Thermodynamic Modelling of this compound Solubility in Aqueous Solvents.

- Study of Orally Disintegrating Tablets Using this compound as an Excipient Produced by Moisture-Activated Dry Granul

- This compound as sweetener—where

- Sweeteners in the Pharmaceutical Industry. EasyBuy Ingredients.

- Solubility of this compound in different aqueous solvent mixtures.

- This compound - Definition, Identific

- This compound. Cargill.

- Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC - NIH.

- Study of Orally Disintegrating Tablets Using this compound as an Excipient Produced by Moisture-Activated Dry Granulation (MADG).

- This compound BP Ph Eur USP NF Grade Manufacturers. Anmol Chemicals.

- This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Science Publishing Group.

- NF 30 Official Monographs / this compound 1791. USP.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sweetener Book [sweetenerbook.com]

- 4. This compound - CD Formulation [formulationbio.com]

- 5. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]

- 8. This compound BP Ph Eur USP NF Grade Manufacturers [anmol.org]

- 9. Cargill Pharma Study Shows Strong Performance of this compound as an Excipient [foodingredientsfirst.com]

- 10. This compound - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]

- 11. Measurement and Thermodynamic Modelling of this compound Solubility in Aqueous Solvents – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Study of Orally Disintegrating Tablets Using this compound as an Excipient Produced by Moisture-Activated Dry Granulation (MADG) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. easybuyingredients.com [easybuyingredients.com]

An In-depth Technical Guide to Screening for Novel Microorganisms for Erythritol Production

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening and identification of novel microorganisms with high potential for erythritol production. We will delve into the scientific principles, field-proven methodologies, and critical decision-making points that underpin a successful screening campaign, moving from natural sample collection to the characterization of promising candidates.

Introduction: The Quest for Superior this compound Producers

This compound, a four-carbon sugar alcohol, is a natural sweetener with significant applications in the food, beverage, and pharmaceutical industries.[1][2] Its appeal lies in its near-zero caloric value, non-cariogenic properties, and high digestive tolerance.[3][4][5] While chemically synthesized, the industrial production of this compound predominantly relies on microbial fermentation, which is considered a more sustainable and efficient approach.[2][6][7]

The economic viability of fermentative this compound production is intrinsically linked to the metabolic efficiency of the producing microorganism. Therefore, the discovery and development of novel strains capable of high-yield, high-productivity fermentation from low-cost substrates is a primary objective for the industry. This guide outlines the strategic and technical considerations for establishing a robust screening program to identify such superior microbial candidates.

Foundational Principles: The Biology of this compound Production

Microbial this compound synthesis is primarily a response to osmotic stress.[8][9] In environments with high concentrations of sugars or salts, certain microorganisms produce and accumulate compatible solutes, like this compound, to maintain cellular turgor and protect enzymatic functions.[1][8] This physiological response is the cornerstone of our screening strategy.

Key microbial players in this compound production are osmophilic yeasts and yeast-like fungi.[7][10][11] Genera such as Moniliella, Yarrowia, Pseudozyma, Aureobasidium, and Candida are well-documented this compound producers.[1][5][11][12] These organisms are frequently isolated from sugar-rich environments.[4][13]

A Strategic Workflow for Screening Novel this compound Producers

A successful screening campaign follows a logical progression from a large pool of potential candidates to a few well-characterized, high-performing strains. The workflow is designed to be both comprehensive and efficient, eliminating non-producers early and focusing resources on the most promising isolates.

Caption: A multi-phase workflow for screening novel this compound-producing microorganisms.

Detailed Methodologies and Protocols

Phase 1: Isolation of Candidate Microorganisms

4.1.1 Sample Collection

The search for potent this compound producers begins in nature. Target environments that are naturally high in sugar content, as these are likely to harbor osmophilic microorganisms.

-

Natural Sources:

4.1.2 Enrichment and Isolation Protocol

The objective of this step is to selectively cultivate osmophilic microorganisms from the collected samples.

Protocol 1: Enrichment and Isolation of Osmophilic Yeasts

-

Enrichment Medium Preparation: Prepare a liquid medium with high osmotic pressure. A suitable composition is (per liter): 200-300 g glucose or glycerol, 10 g yeast extract, and 10 g peptone.[5][13] Adjust the pH to 5.0-6.0.

-

Inoculation: Inoculate 1-5 g of the collected sample into 100 mL of the enrichment medium.

-

Incubation: Incubate at 28-30°C with shaking at 150-200 rpm for 3-5 days. The high substrate concentration will select for organisms tolerant to high osmotic pressure.

-

Isolation: After enrichment, streak a loopful of the culture onto a solid agar medium of the same composition (with 1.5-2.0% agar).

-

Pure Culture Selection: Incubate the plates at 28-30°C for 3-7 days. Observe for distinct yeast colonies and select well-isolated colonies for sub-culturing to obtain pure cultures.

Phase 2: Primary Screening for this compound Production

Primary screening aims to rapidly identify potential this compound producers from the large number of isolates obtained. High-throughput methods are advantageous at this stage.

4.2.1 High-Throughput Screening in Microtiter Plates

Cultivating isolates in 24- or 96-well deep-well plates allows for the simultaneous testing of numerous strains under controlled conditions.[7][17]

Protocol 2: Microtiter Plate Fermentation

-

Inoculum Preparation: Grow each pure isolate in a suitable seed medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose) for 24-48 hours.

-

Fermentation Setup: Dispense a production medium into each well of a deep-well plate. A typical production medium contains a high concentration of a carbon source (e.g., 200 g/L glucose or glycerol), a nitrogen source, and essential minerals.[7][18]

-

Inoculation: Inoculate each well with a standardized amount of the prepared seed culture.

-

Incubation: Cover the plate with a breathable seal and incubate at 28-30°C with vigorous shaking for 5-7 days.

-

Analysis: After incubation, the fermentation broth can be analyzed for this compound content.

Phase 3: Secondary Screening and Quantitative Analysis

Strains that show promise in the primary screen are subjected to more rigorous quantitative analysis to accurately determine their this compound production capabilities.

4.3.1 Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of this compound and other metabolites in the fermentation broth.[13][19]

Protocol 3: HPLC Analysis of Fermentation Broth

-

Sample Preparation: Centrifuge the fermentation broth from the microtiter plates or shake flasks to remove microbial cells.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC System:

-

Column: A column suitable for sugar analysis, such as an Aminex HPX-87H or a similar ion-exchange column.

-

Mobile Phase: Typically, dilute sulfuric acid (e.g., 5 mM H₂SO₄) or deionized water.

-

Detector: A Refractive Index (RI) detector is commonly used for sugar alcohol detection.[5]

-

-

Analysis: Inject the prepared sample into the HPLC system. Compare the retention time and peak area of the sample with that of a known this compound standard to determine the concentration.

Phase 4: Characterization and Optimization of Lead Candidates

The most promising strains are identified and characterized further. This includes molecular identification and preliminary fermentation optimization.

4.4.1 Molecular Identification of High-Producing Strains

Accurate identification of the isolated strains is crucial. This is typically achieved by sequencing conserved genomic regions, such as the D1/D2 domain of the 26S ribosomal DNA for yeasts.[5]

4.4.2 Shake Flask Fermentation for Performance Validation

Shake flask experiments provide a more controlled environment than microtiter plates to validate the performance of the selected strains and to begin optimizing fermentation parameters.

Table 1: Comparison of this compound Production by Different Microbial Genera

| Microbial Genus | Carbon Source | This compound Titer (g/L) | Yield (g/g) | Reference |

| Yarrowia lipolytica | Crude Glycerol | 150 | 0.62 | [18] |

| Yarrowia lipolytica | Raw Glycerol | 170 | 0.56 | [20] |

| Moniliella pollinis | Jaggery | 91.2 | 0.41 | [12] |

| Pseudozyma tsukubaensis | Glucose | 245 | 0.61 | [21] |

| Moniliella acetoabutans | Glucose | 41.1 | 0.23 | [13] |

Note: The presented values are from different studies and fermentation conditions may vary.

4.4.3 The Role of Fermentation Parameters

The production of this compound is highly influenced by the culture conditions. Key parameters to investigate for optimization include:

-

Carbon Source: While glucose is a common substrate, crude glycerol from biodiesel production is a cost-effective alternative that can enhance this compound yields in some strains like Yarrowia lipolytica.[6][18]

-

C:N Ratio: A high carbon-to-nitrogen ratio is generally favorable for this compound production, as nitrogen limitation can shift the metabolic flux towards polyol synthesis.[11][22]

-

Osmotic Pressure: High osmotic pressure, induced by high substrate concentrations or the addition of salts like NaCl, is a critical factor for triggering this compound production.[1][8][10]

-

pH: The optimal pH for this compound production can be strain-dependent. For instance, Yarrowia lipolytica often shows high productivity at a low pH of around 3.0, which also helps to prevent bacterial contamination.[1][10]

Caption: Key fermentation parameters influencing this compound production.

Advanced Strategies: Strain Improvement

Once a promising wild-type strain is identified, its this compound production capabilities can be further enhanced through mutagenesis and subsequent screening.

-

UV Mutagenesis: A common and effective method for inducing random mutations, which can lead to strains with improved metabolic characteristics.[18][23][24]

-

Chemical Mutagenesis: Agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ethyl methanesulfonate (EMS) can also be used to generate mutants.[12]

-

High-Throughput Screening of Mutants: Advanced techniques, such as fluorescence-activated cell sorting (FACS) coupled with biosensors, can dramatically increase the efficiency of screening large mutant libraries for high-producers.[17][23][25]

Conclusion and Future Outlook

The screening and identification of novel microorganisms for this compound production is a dynamic field that combines classical microbiology with modern high-throughput techniques. The methodologies outlined in this guide provide a robust framework for isolating and characterizing superior microbial candidates. Future efforts will likely focus on the integration of metabolic engineering and systems biology approaches to rationally design and construct highly efficient cell factories for this compound production from a wider range of sustainable and low-cost feedstocks. The continuous search for novel, robust, and efficient microbial strains remains a critical endeavor to enhance the economic and environmental sustainability of this compound manufacturing.

References

-

Mirończuk, A. M., Rakicka, M., Biegalska, A., Rymowicz, W., & Dobrowolski, A. (2015). Production of this compound and mannitol by Yarrowia lipolytica yeast in media containing glycerol. Journal of Industrial Microbiology & Biotechnology, 42(10), 1345–1355. [Link]

-

Qiu, J., Zhang, Y., Liu, J., Liu, L., & Chen, Y. (2022). Enhancing this compound production from crude glycerol in a wild-type Yarrowia lipolytica by metabolic engineering. Frontiers in Bioengineering and Biotechnology, 10, 1048455. [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Wang, Y., Zhang, S., Li, Y., Wang, Z., & Chen, S. (2024). Enhancing the this compound production of Yarrowia lipolytica by high-throughput screening based on highly sensitive artificial sensor and anchor protein cwp2. Journal of Industrial Microbiology & Biotechnology, 51(1), kuae045. [Link]

-

Pillai, L., & Katkade, A. (2024). This compound production from crude glycerol by Yarrowia lipolytica. South Eastern European Journal of Public Health. [Link]

-

Khatape, S. P., Marathe, P. A., & Deshpande, M. V. (2023). Strain improvement for enhanced this compound production by Moniliella pollinis Mutant-58 using jaggery as a cost-effective substrate. Journal of Applied Microbiology, 134(5), lxad093. [Link]

-

Kembaren, A. T., et al. (2023). This compound Production by Moniliella pollinis SP5 using different concentrations of NaCl. ResearchGate. [Link]

-

Szűcs, D., et al. (2020). Optimization of this compound Fermentation by High-Throughput Screening Assays. Semantic Scholar. [Link]

-

Nagy, Z. K., et al. (2020). Optimization of this compound Fermentation by High-Throughput Screening Assays. ResearchGate. [Link]

-

ResearchGate. (n.d.). Screening, construction and modification strategies of high-yield this compound yeast strains. [Link]

-

Park, J. M., & Park, H. W. (2000). Screening and Characterization of a Novel this compound-producing Microorganism, Moniliella suaveloens var. nigra. KSBB Journal. [Link]

-

Kembaren, A. T., et al. (2023). Optimization of this compound production through fermentation using molasses as carbon source. AIP Conference Proceedings. [Link]

-

The Food Trends. (2024). This compound Sources, Health Concerns, and How it Compares. [Link]

-

Corchado-Lopo, C., et al. (2022). Cell Immobilization for this compound Production. MDPI. [Link]

-

Wang, Y., et al. (2024). Enhancing the this compound production of Yarrowia lipolytica by high-throughput screening based on highly sensitive artificial sensor and anchor protein cwp2. Journal of Industrial Microbiology and Biotechnology. [Link]

-

Duong, C. T., et al. (2015). SCREENING OF MONILIELLA YEAST WITH HIGH-LEVEL PRODUCTION OF this compound. ResearchGate. [Link]

-

Rymowicz, W., Rywińska, A., & Mirończuk, A. M. (2017). Recent advances in biological production of this compound. Critical Reviews in Biotechnology, 37(5), 517-529. [Link]

-

Wang, L., et al. (2012). Screening and Identification of this compound-producing Strains. Food Science. [Link]

-

Rakicka, M., et al. (2016). Enhanced production of this compound and mannitol by Yarrowia lipolytica in media containing surfactants. Brazilian Journal of Microbiology. [Link]

-

Jeya, M., et al. (2009). Isolation of a novel high this compound-producing Pseudozyma tsukubaensis and scale-up of this compound fermentation to industrial level. Applied Microbiology and Biotechnology, 83(2), 225-231. [Link]

-

Rywińska, A., Rymowicz, W., & Zarowska, B. (2010). Optimization of Medium Composition for this compound Production from Glycerol by Yarrowia lipolytica Using Response Surface Methodology. ResearchGate. [Link]

-

Kembaren, A. T., et al. (2023). Optimization of this compound production through fermentation using molasses as carbon source. AIP Conference Proceedings. [Link]

-

Ibrahim, O. (2020). This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Science Publishing Group. [Link]

-

Rakicka, M., et al. (2017). An Effective Method of Continuous Production of this compound from Glycerol by Yarrowia lipolytica MK1. Food Technology and Biotechnology, 55(1), 125-130. [Link]

-

Rymowicz, W., Rywińska, A., & Gładkowski, W. (2009). High-yield production of this compound from raw glycerol in fed-batch cultures of Yarrowia lipolytica. Biotechnology Letters, 31(3), 377-380. [Link]

-

Wang, Y., et al. (2024). Enhancing the this compound production of Yarrowia lipolytica by high-throughput screening based on highly sensitive artificial sensor and anchor protein cwp2. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Mirończuk, A. M., et al. (2024). Enhanced Production of this compound from Glucose by the Newly Obtained UV Mutant Yarrowia lipolytica K1UV15. International Journal of Molecular Sciences, 25(9), 5035. [Link]

-

International Food Information Council. (2023). What is this compound?. [Link]

-

De Vuyst, L., et al. (2024). Insights into the production of this compound by strains of Limosilactobacillus fermentum of sourdough origin. Applied and Environmental Microbiology. [Link]

-

Szűcs, D., et al. (2020). Optimization of this compound Fermentation by High-Throughput Screening Assays. ResearchGate. [Link]

-

Nagy, Z. K., et al. (2020). Optimization of this compound Fermentation by High-Throughput Screening Assays. Research Square. [Link]

-

Duong, C. T., et al. (2015). Screening of Moniliella yeast with high-level production of this compound. ResearchGate. [Link]

-

Ishizuki, K., et al. (1998). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 39(6), 441-447. [Link]

-

Ishizuki, K., et al. (1998). Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Screening and Characterization of a Novel this compound-producing Microorganism, Moniliella suaveloens var. nigra -KSBB Journal | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. seejph.com [seejph.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of this compound production through fermentation using molasses as carbon source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of this compound and mannitol by Yarrowia lipolytica yeast in media containing glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Effective Method of Continuous Production of this compound from Glycerol by Yarrowia lipolytica MK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain improvement for enhanced this compound production by Moniliella pollinis Mutant-58 using jaggery as a cost-effective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening and Identification of this compound-producing Strains [spkx.net.cn]

- 14. thefoodtrends.com [thefoodtrends.com]

- 15. What is this compound Made From? Discover Sources and Production Processes [elchemy.com]

- 16. ific.org [ific.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Enhancing this compound production from crude glycerol in a wild-type Yarrowia lipolytica by metabolic engineering [frontiersin.org]

- 19. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-yield production of this compound from raw glycerol in fed-batch cultures of Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isolation of a novel high this compound-producing Pseudozyma tsukubaensis and scale-up of this compound fermentation to industrial level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enhancing the this compound production of Yarrowia lipolytica by high-throughput screening based on highly sensitive artificial sensor and anchor protein cwp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhanced Production of this compound from Glucose by the Newly Obtained UV Mutant Yarrowia lipolytica K1UV15 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Sweet Shield: A Technical Guide to the Mechanism of Erythritol as a Natural Osmoprotectant in Yeast

Abstract: In the face of hyperosmotic stress, a condition detrimental to cellular integrity and function, many yeast species have evolved a sophisticated defense mechanism: the synthesis and accumulation of compatible solutes. Among these, the four-carbon sugar alcohol, erythritol, has emerged as a particularly effective osmoprotectant. This technical guide provides an in-depth exploration of the molecular machinery and biophysical principles governing the role of this compound in yeast, with a primary focus on the well-studied model organism, Yarrowia lipolytica. We will dissect the biosynthetic pathway, its intricate regulation in response to environmental cues, and the physiological impact of this compound accumulation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this natural stress response system, which holds significant implications for industrial biotechnology and the development of novel cell-preservation strategies.

Introduction: The Challenge of Osmotic Stress in Yeast

Osmotic stress, arising from a high concentration of solutes in the extracellular environment, triggers a rapid efflux of water from the yeast cell. This leads to a decrease in turgor pressure, an increase in intracellular ionic strength, and macromolecular crowding, which can culminate in cell shrinkage, growth arrest, and ultimately, cell death. To counteract these effects, yeasts accumulate small, soluble organic molecules known as compatible solutes or osmolytes. These molecules can reach high intracellular concentrations without significantly perturbing normal cellular functions, thereby restoring osmotic balance and protecting cellular structures.

While Saccharomyces cerevisiae famously relies on glycerol for this purpose, a diverse range of yeast genera, including Yarrowia, Moniliella, and Candida, predominantly synthesize this compound.[1][2][3] this compound's efficacy as an osmoprotectant is a key reason for the industrial interest in these organisms for its biotechnological production.[3][4]

The Core Mechanism: this compound Biosynthesis via the Pentose Phosphate Pathway

The synthesis of this compound is intrinsically linked to the central carbon metabolism, specifically the Pentose Phosphate Pathway (PPP). This pathway serves as the primary route for generating the this compound precursor, erythrose-4-phosphate (E4P).[4][5][6] The process is induced by hyperosmotic conditions, which channel metabolic flux towards the PPP.[7][8]

The key biochemical steps are as follows:

-

Precursor Generation: Glucose or glycerol enters glycolysis. Intermediates from glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, are shunted into the non-oxidative branch of the PPP.

-

Key PPP Enzymes: The enzymes transketolase (TKL) and transaldolase (TAL) play a crucial role in the interconversion of sugar phosphates, ultimately yielding erythrose-4-phosphate.[9] Overexpression of the gene encoding transketolase (TKL1) in Y. lipolytica has been shown to significantly enhance this compound production, highlighting it as a critical control point in the pathway.[9]

-